Radiprodil
Overview
Description
- It selectively targets the GluN2B subunit of the NMDA (N-methyl-D-aspartate) receptor.
- The NMDA receptor plays a crucial role in synaptic plasticity and excitatory neurotransmission in the central nervous system.
- Radiprodil has potential applications in various neurological disorders, endocrine/metabolic diseases, and skin/musculoskeletal conditions .
Mechanism of Action
Target of Action
Radiprodil is an orally active and selective antagonist of the NMDA NR2B receptor . The NMDA NR2B receptor is a subtype of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptors . This means that it binds to a site on the NR2B subunit that is distinct from the active site, altering the receptor’s conformation and reducing its activity . This modulation results in the inhibition of NMDA glutamate currents, particularly in receptors containing NR2B subunits coded by gain-of-function mutations in the GRIN2B and GRIN2A genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the NMDA receptor signaling . By selectively modulating the NR2B subunit of the NMDA receptor, this compound can influence the flow of ions through the receptor’s channel, thereby affecting neuronal excitability and synaptic transmission . .
Pharmacokinetics
In a phase 1B/2A trial, this compound was found to be safe and well-tolerated in infants, and it showed the expected pharmacokinetic profile . More comprehensive pharmacokinetic studies are needed to fully understand this compound’s ADME properties and their impact on its bioavailability.
Result of Action
At the molecular level, this compound’s action results in the inhibition of NMDA glutamate currents . At the cellular level, this can lead to a reduction in neuronal excitability and alterations in synaptic transmission . In preclinical seizure models, this compound has shown protective seizure effects . In clinical trials, it has shown potential efficacy in controlling epileptic spasms in infants with certain disorders .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For example, the age of the patient can affect the drug’s efficacy, as this compound has shown the largest protective seizure effects in juvenile rats . Other factors, such as the presence of certain genetic variants, can also influence the drug’s action . .
Preparation Methods
- Synthetic routes for Radiprodil are proprietary, but it was initially developed by the Chemical Works of Gedeon Richter Plc.
- Industrial production methods are not widely disclosed in the public domain.
Chemical Reactions Analysis
- Radiprodil is primarily studied for its pharmacological effects, so detailed information on specific chemical reactions is limited.
- Common reagents and conditions used in its synthesis remain confidential.
- Major products formed during its synthesis are not publicly available.
Scientific Research Applications
- Radiprodil’s research applications span several fields:
Neurology: Investigated for treating neurological disorders, including epilepsy and neuropathic pain.
Endocrinology/Metabolism: Potential applications in diabetes-related neuropathy.
Dermatology and Musculoskeletal Disorders: Although less explored, this compound may have implications in these areas.
Comparison with Similar Compounds
- Radiprodil’s uniqueness lies in its selective targeting of GluN2B.
- Similar compounds include other NMDA receptor antagonists like memantine and ifenprodil.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGRZLGAQZPEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964297 | |
Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496054-87-6 | |
Record name | Radiprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radiprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADIPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.